molecular formula C15H21FN2O B11855097 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane

4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane

Cat. No.: B11855097
M. Wt: 264.34 g/mol
InChI Key: YGQOCPNXHXLZSP-UHFFFAOYSA-N
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Description

4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[55]undecane is a spiro compound characterized by a unique structure that includes a spiro[55]undecane skeleton with a 2-fluorobenzyl group and an oxa-diazaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a 2-fluorobenzyl halide with a spirocyclic amine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around room temperature to 50°C .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the spirocyclic structure can influence the compound’s overall stability and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane is unique due to the presence of the fluorobenzyl group, which can significantly alter its chemical and biological properties compared to other spiro compounds. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C15H21FN2O

Molecular Weight

264.34 g/mol

IUPAC Name

4-[(2-fluorophenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C15H21FN2O/c16-14-4-2-1-3-13(14)11-18-9-10-19-15(12-18)5-7-17-8-6-15/h1-4,17H,5-12H2

InChI Key

YGQOCPNXHXLZSP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CN(CCO2)CC3=CC=CC=C3F

Origin of Product

United States

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